1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid 1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17848343
InChI: InChI=1S/C5H6F3NO2/c6-5(7,8)2-1-4(2,9)3(10)11/h2H,1,9H2,(H,10,11)
SMILES:
Molecular Formula: C5H6F3NO2
Molecular Weight: 169.10 g/mol

1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC17848343

Molecular Formula: C5H6F3NO2

Molecular Weight: 169.10 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid -

Specification

Molecular Formula C5H6F3NO2
Molecular Weight 169.10 g/mol
IUPAC Name 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C5H6F3NO2/c6-5(7,8)2-1-4(2,9)3(10)11/h2H,1,9H2,(H,10,11)
Standard InChI Key XYADPSWBCYPNKY-UHFFFAOYSA-N
Canonical SMILES C1C(C1(C(=O)O)N)C(F)(F)F

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, reflects its absolute configuration. Key identifiers include:

PropertyValueSource
CAS Number1932201-44-9
SMILESC1[C@H]([C@]1(C(=O)O)N)C(F)(F)F\text{C1[C@H]([C@]1(C(=O)O)N)C(F)(F)F}
InChIKeyXYADPSWBCYPNKY-VVJJHMBFSA-N
Molecular Weight169.10 g/mol
Enantiomeric Form(1R,2R)

The cyclopropane ring’s strain (bond angles ~60°) and the electron-withdrawing trifluoromethyl group create a highly reactive yet conformationally restricted scaffold. X-ray crystallography data from related cyclopropane derivatives confirm the coplanarity of substituents and bond lengths of ~1.51 Å for C-C bonds within the ring .

Synthesis and Enantioselective Production

Classical Pyrazoline Thermolysis

A seminal 2009 synthesis route involves the addition of 1-diazo-2,2,2-trifluoroethane to methyl 2-[(tert-butoxycarbonyl)amino]acrylate, followed by thermal decomposition of the intermediate pyrazoline. This method yields both (±)-trans and (+)-cis diastereomers, with the trans isomer predominating (75:25 trans:cis ratio) . Key steps include:

  • Diazo Addition: Performed at −78°C in dichloromethane, achieving 85% yield.

  • Thermal Decomposition: Conducted at 110°C in toluene, yielding cyclopropane derivatives via nitrogen extrusion.

  • Deprotection: Acidic hydrolysis removes the tert-butoxycarbonyl (Boc) group, furnishing the free amino acid .

Copper-Catalyzed Enantioselective Cyclopropanation

Recent advances employ chiral copper catalysts for asymmetric synthesis. Using (E)-alkenyl boronates and trifluorodiazoethane, this method achieves enantiomeric excess (ee) >99% and diastereomeric ratios (dr) of 97:3 . The reaction proceeds via a carbene transfer mechanism, with the copper center coordinating both the diazo compound and the alkene. This approach has been scaled to multigram quantities, demonstrating industrial viability .

Medicinal Chemistry Applications

Role in Drug Design

Cyclopropane derivatives are prized in drug discovery for their ability to:

  • Enhance Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes .

  • Improve Binding Affinity: Conformational restriction preorganizes the molecule for target engagement, lowering entropic penalties .

  • Modulate Physicochemical Properties: LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving blood-brain barrier penetration.

Case Studies

  • Antiviral Agents: Cyclopropane-containing protease inhibitors exhibit IC50_{50} values <10 nM against SARS-CoV-2 Mpro^\text{pro} .

  • Antidepressants: Trifluoromethylcyclopropylamines demonstrate 10-fold greater serotonin reuptake inhibition compared to fluoxetine analogs.

Physicochemical Properties and Stability

Experimental data for the hydrochloride salt (CAS 2126144-26-9) reveal:

  • Solubility: 23 mg/mL in water at 25°C.

  • pKa: Carboxylic acid = 2.1; Amino group = 9.8.

  • Thermal Stability: Decomposition onset at 215°C (DSC).

The trifluoromethyl group’s electronegativity (χ=3.98\chi = 3.98) induces a dipole moment of 1.4 D, enhancing interactions with hydrophobic enzyme pockets .

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, D2_2O): δ 1.85 (dd, J = 8.4, 4.2 Hz, 1H, CH2_2), 2.12 (m, 1H, CH), 3.45 (s, 1H, NH2_2) .

  • 19^{19}F NMR (376 MHz, CDCl3_3): δ −63.5 (s, CF3_3) .

  • HRMS: m/z 170.0698 [M+H]+^+ (calc. 170.0695) .

Chromatographic Methods

HPLC analysis on a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers with Rt=12.3R_t = 12.3 min ((1R,2R)) and Rt=14.7R_t = 14.7 min ((1S,2S)) .

Industrial Scale-Up Challenges

While laboratory syntheses achieve yields >80%, scaling poses issues:

  • Trifluorodiazoethane Handling: Requires specialized equipment due to explosivity .

  • Chiral Resolution: Simulated moving bed (SMB) chromatography increases production costs by ~30% .

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